molecular formula C10H15NOS B13838507 3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol

3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol

Cat. No.: B13838507
M. Wt: 197.30 g/mol
InChI Key: WUFVGFIQGGZDRN-UHFFFAOYSA-N
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Description

3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol is an organic compound that features a pyridine ring substituted with a sulfanyl group and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol typically involves the reaction of 2-pyridinethiol with 3-methyl-2-butanone under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by purification through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler alcohol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated compounds

Scientific Research Applications

3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with similar structural features but lacking the pyridine ring.

    2-Pyridinemethanol: A simpler pyridine derivative with a hydroxyl group.

Uniqueness

3-Methyl-1-pyridin-2-ylsulfanylbutan-2-ol is unique due to the combination of its sulfanyl and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylsulfanylbutan-2-ol

InChI

InChI=1S/C10H15NOS/c1-8(2)9(12)7-13-10-5-3-4-6-11-10/h3-6,8-9,12H,7H2,1-2H3

InChI Key

WUFVGFIQGGZDRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CSC1=CC=CC=N1)O

Origin of Product

United States

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